tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate

Medicinal Chemistry ADME Prediction Drug Design

Synthetic challenge: Premature ester hydrolysis or poor orthogonal deprotection options in multi-step routes. This fluorinated building block solves both: - tert-Butyl ester enables selective acidic deprotection while leaving other esters intact - Trifluoromethoxy group enhances metabolic stability in kinase inhibitor scaffolds - AlogP 1.29 & TPSA 90.65 Ų for ADME optimization BenchChem supplies >98% pure material with analytical QC. Available for immediate R&D quantities.

Molecular Formula C12H14F3NO3
Molecular Weight 277.24 g/mol
Cat. No. B12078373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-4-(trifluoromethoxy)benzoate
Molecular FormulaC12H14F3NO3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N
InChIInChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3
InChIKeyAFTKKYLRBXIVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate: Physicochemical Profile


tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate (CAS: 1711146-53-0) is a fluorinated aromatic building block characterized by a tert-butyl ester moiety, a primary amino group, and a trifluoromethoxy substituent on a benzoate core . This structural arrangement endows the molecule with distinct physicochemical properties, including a molecular weight of 277.24 g/mol and a computed AlogP of 1.29 , which collectively define its utility as a synthetic intermediate in medicinal chemistry and materials science.

Building Block Fluorinated aromatic intermediate for medicinal chemistry and materials science
Protection tert-Butyl ester enables orthogonal deprotection in multi-step synthesis
Substituent Trifluoromethoxy group provides electron‑withdrawing character and metabolic stability research context

Substitution Limitations for tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate


The presence of both a sterically hindered tert-butyl ester and a strongly electron-withdrawing trifluoromethoxy group creates a unique reactivity and stability profile that cannot be replicated by simple analogs. Substituting this compound with a methyl ester (CAS 721-09-5) or the free carboxylic acid (CAS 656-06-4) would significantly alter key parameters, including lipophilicity, hydrogen-bonding capacity, and susceptibility to premature hydrolysis during multi-step syntheses [1]. The tert-butyl group, in particular, provides critical protection for the carboxylate functionality, enabling selective orthogonal deprotection strategies that are not feasible with methyl or ethyl esters, thereby directly impacting synthetic route efficiency and final product purity.

Target Compound
Potential Substitute
Risk Summary
tert‑Butyl ester
Methyl ester (CAS 721‑09‑5)
May alter lipophilicity and H‑bonding; increases premature hydrolysis risk during synthesis
tert‑Butyl ester
Free carboxylic acid (CAS 656‑06‑4)
Loss of protecting group; compromises orthogonal deprotection strategies in complex sequences

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate vs. Key Analogs


Lipophilicity & Permeability: tert-Butyl vs. Methyl Ester

The tert-butyl ester exhibits a significantly lower computed lipophilicity (AlogP = 1.29 ) compared to its methyl ester analog (XLogP3-AA = 2.3 [1]). This difference of approximately one log unit suggests that the tert-butyl derivative is less lipophilic, which can translate to improved aqueous solubility and potentially different passive membrane permeability characteristics.

Lipophilicity (LogP)
Reported
Δ LogP ≈ −1.01
Supports lower‑lipophilicity research intermediates; may aid aqueous solubility studies
In silico prediction; cross‑study comparison
Medicinal Chemistry ADME Prediction Drug Design

PSA and Hydrogen Bonding in Synthesis

The tert-butyl ester possesses a higher topological polar surface area (TPSA = 90.65 Ų ) compared to the methyl ester analog (TPSA = 61.6 Ų [1]). This increase in PSA, driven by the additional oxygen atom in the tert-butyl ester group, enhances the molecule's capacity for hydrogen bonding, which can be advantageous for chromatographic purification and for improving solubility in polar organic solvents during synthesis.

Polar Surface Area
Reported
Δ TPSA = +29.05 Ų
Higher PSA supports hydrogen bonding and polar‑solvent handling during purification
In silico prediction; may influence chromatographic retention
Organic Synthesis Chromatography Solubility

Orthogonal Deprotection of tert-Butyl Ester

The tert-butyl ester group serves as a robust protecting group for carboxylic acids that can be selectively cleaved under mild acidic conditions, often in the presence of other base-labile protecting groups. This orthogonality is a cornerstone of complex molecule synthesis, particularly in peptide chemistry, where the tert-butyl group can be removed using reagents like trimethylsilyl triflate without affecting tert-butyl ether protecting groups .

Orthogonal Deprotection
Class-level
Selective cleavage with TMSOTf; compatible with tert‑butyl ethers
Enables orthogonal protecting‑group strategies; review specific protocol conditions
Class‑level inference; verify under target reaction conditions
Peptide Synthesis Protecting Group Strategy Multi-step Synthesis

Steric Bulk and Reactivity

With a molecular weight of 277.24 g/mol , the tert-butyl ester is significantly heavier and more sterically demanding than the methyl ester analog (MW = 235.16 g/mol [1]). This increased bulk can modulate reaction kinetics in amide bond formations and other nucleophilic substitutions, often improving selectivity by shielding the ester carbonyl from undesired nucleophilic attack.

Steric Bulk
Reported
Δ MW = +42.08 g/mol
Increased steric demand may improve reaction selectivity in crowded environments
Standard molecular weight comparison; context‑dependent
Steric Hindrance Reaction Kinetics Crystallography

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate Applications


Kinase Inhibitor Intermediate Synthesis

The compound's trifluoromethoxy group is a privileged motif in kinase inhibitor design due to its metabolic stability and electron-withdrawing properties [1]. The tert-butyl ester serves as a protected carboxylate, allowing for late-stage amide coupling with a diverse range of amines to generate focused libraries of potential inhibitors, as exemplified in patent literature for targets like RIPK1 [2]. Its moderate lipophilicity (AlogP = 1.29 ) and high TPSA (90.65 Ų ) are particularly well-suited for optimizing the ADME profile of lead compounds.

Orthogonal Protecting Strategy for Peptide Synthesis

In peptide synthesis, the selective deprotection of tert-butyl esters in the presence of tert-butyl ethers is a critical capability . The compound can be incorporated into a growing peptide chain, with the tert-butyl ester serving as a temporary protecting group for the C-terminus. This allows for sequential deprotection and coupling steps without affecting side-chain protecting groups, thereby enabling the efficient synthesis of complex, functionalized peptides and peptidomimetics.

Functionalized Polymer Building Block

The combination of an amino group for conjugation, a trifluoromethoxy group for enhanced hydrophobicity and chemical resistance, and a tert-butyl ester for temporary protection makes this compound a versatile monomer. The tert-butyl ester can be deprotected post-polymerization to reveal a free carboxylic acid for further functionalization or to introduce pH-responsive behavior . The unique properties of the trifluoromethoxy group, including its long-range electron-withdrawing effect [1], can be exploited to tune the electronic properties of the resulting polymeric materials.

Fluorinated Bioactive Compound Synthesis

The trifluoromethoxy group is increasingly prevalent in modern agrochemicals due to its ability to enhance metabolic stability and bioavailability [1]. This compound provides a convenient entry point for the synthesis of novel fluorinated herbicides, fungicides, or insecticides. The tert-butyl ester can be used to mask the carboxylic acid during multi-step synthesis of the core scaffold, with the final deprotection step generating the active ingredient or a late-stage intermediate .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Fluorinated building block with protected carboxylate for library construction
Amide coupling efficiency and acid‑labile deprotection step
Orthogonal protecting strategy (peptide synthesis)
tert‑Butyl ester orthogonal to base‑labile protecting groups
Selective deprotection without side‑chain modification
Functionalized polymer building block
Amino and protected carboxyl functionalities for conjugation
Post‑polymerization deprotection and property tuning
Fluorinated agrochemical intermediate research
Trifluoromethoxy group for stability and bioavailability studies
Multi‑step scalability and final deprotection robustness

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